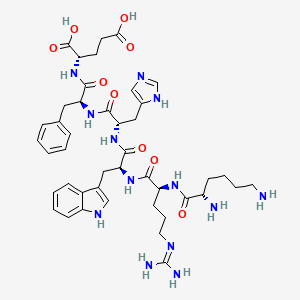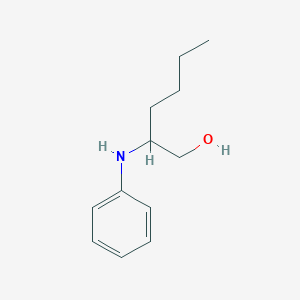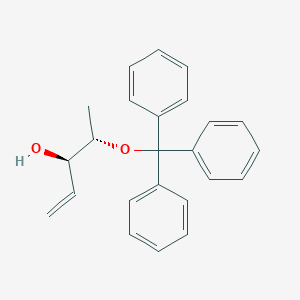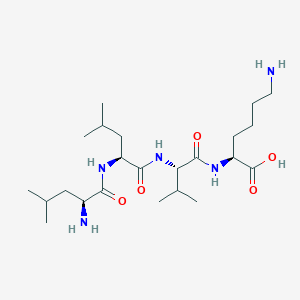![molecular formula C17H16N2 B14219566 Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- CAS No. 768295-57-4](/img/structure/B14219566.png)
Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- is an organic compound with the molecular formula C17H16N2 This compound is known for its unique structure, which includes a benzonitrile group and a dimethylamino group attached to a phenyl ring through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and reaction conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids or their derivatives.
Reduction: The major products are primary amines or their derivatives.
Substitution: The major products depend on the nucleophile used but can include substituted benzonitriles or related compounds.
Applications De Recherche Scientifique
Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- involves its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino group to the cyanophenyl group upon photo-excitation. This leads to the appearance of dual fluorescence, which is useful in various photophysical studies . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzonitrile: Similar structure but lacks the ethenyl linkage.
4-(Dimethylamino)benzaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.
4-(Dimethylamino)phenylacetonitrile: Similar structure but contains an acetonitrile group instead of an ethenyl linkage.
Uniqueness
Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]- is unique due to its combination of a benzonitrile group and a dimethylamino group linked through an ethenyl group. This structure imparts unique photophysical properties, making it valuable in fluorescence studies and other scientific research applications.
Propriétés
Numéro CAS |
768295-57-4 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C17H16N2/c1-13(15-6-4-14(12-18)5-7-15)16-8-10-17(11-9-16)19(2)3/h4-11H,1H2,2-3H3 |
Clé InChI |
PLQFHXIQULGQCG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)



methanone](/img/structure/B14219541.png)


![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
